molecular formula C16H28O7 B13352699 Menthol glucuronide

Menthol glucuronide

Cat. No.: B13352699
M. Wt: 332.39 g/mol
InChI Key: CLJGMBYGTHRUNF-NALLFMOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic routes for menthol glucuronide are not explicitly documented in the available sources. it is formed through the metabolism of menthol in the body.
    • Industrial production methods may involve enzymatic glucuronidation or chemical synthesis, but specific details are not readily accessible.
  • Chemical Reactions Analysis

      Menthol glucuronide: does not undergo direct chemical reactions in the same way that primary functional groups do.

    • Its formation primarily involves glucuronidation, where the hydroxyl group of menthol reacts with glucuronic acid to form the glucuronide.
    • Common reagents include glucuronic acid and UDP-glucuronosyltransferases (UGTs).
    • The major product is This compound itself.
  • Scientific Research Applications

      Chemistry: Used as a model compound for glucuronidation studies.

      Biology: Investigated as a biomarker for assessing menthol exposure.

      Medicine: Relevant in pharmacokinetic studies and drug metabolism research.

      Industry: May be used in quality control or safety assessments of menthol-containing products.

  • Mechanism of Action

      Menthol glucuronide: does not exert direct pharmacological effects. Instead, it reflects the metabolism of .

    • Molecular targets and pathways are related to the enzymes involved in glucuronidation.
  • Comparison with Similar Compounds

      Menthol glucuronide: is unique due to its specific formation from .

    • Similar compounds include other glucuronides formed from various xenobiotics and endogenous molecules.

    Remember that while This compound serves as a biomarker, its direct pharmacological activity is limited. Researchers primarily study it to understand menthol metabolism and exposure levels

    Properties

    Molecular Formula

    C16H28O7

    Molecular Weight

    332.39 g/mol

    IUPAC Name

    (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

    InChI

    InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16?/m0/s1

    InChI Key

    CLJGMBYGTHRUNF-NALLFMOWSA-N

    Isomeric SMILES

    CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C

    Canonical SMILES

    CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C

    Origin of Product

    United States

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